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Compound of Interest

Compound Name: 2-(1-hydroxypentyl)benzoic Acid

Cat. No.: B1679060

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics
and synthetic methodology for 2-(1-hydroxypentyl)benzoic acid. Due to the limited availability
of public experimental spectroscopic data for this specific compound, this document presents
predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data based on its chemical structure. These predictions are intended to serve as a reference
for researchers engaged in the synthesis, identification, and analysis of this molecule.
Furthermore, a detailed experimental protocol for its synthesis is provided, adapted from
established patent literature. A workflow diagram illustrating the synthetic process is also
included to facilitate a clear understanding of the methodology.

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the chemical structure of
2-(1-hydroxypentyl)benzoic acid and have not been experimentally verified from public
sources. Actual experimental values may vary.

Predicted *H NMR Spectral Data

The predicted *H NMR spectrum of 2-(1-hydroxypentyl)benzoic acid in a standard solvent
like CDCIs would exhibit characteristic signals corresponding to the aromatic protons of the
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benzoic acid ring, the protons of the pentyl chain, and the hydroxyl and carboxylic acid protons.

Chemical Shift (8,

Multiplicity Integration Assignment
ppm)
) Carboxylic acid (-
~11.0-13.0 Singlet (broad) 1H
COOH)
Aromatic C-H (ortho to
~79-8.1 Doublet 1H
-COOH)
~7.2-7.6 Multiplet 3H Aromatic C-H
~5.0-5.2 Triplet 1H Methine (-CH(OH)-)
~25-35 Singlet (broad) 1H Hydroxyl (-OH)
~1.6-1.8 Multiplet 2H Methylene (-CHz-)
) Methylene (-CH2-
~1.2-1.4 Multiplet 4H
CH3z-)
~0.9 Triplet 3H Methyl (-CHs)

Predicted **C NMR Spectral Data

The predicted 13C NMR spectrum will show distinct signals for the carbon atoms of the benzoic
acid moiety and the pentyl side chain.
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Chemical Shift (3, ppm)

Assignment

~170 - 175 Carboxylic acid (-COOH)

~140 - 145 Aromatic C (quaternary, attached to -CH(OH)-)
~130 - 135 Aromatic C (quaternary, attached to -COOH)
~125-130 Aromatic C-H

~70-75 Methine (-CH(OH)-)

~35-40 Methylene (-CHz-)

~25-30 Methylene (-CHz-)

~20-25 Methylene (-CHz-)

~14 Methyl (-CHs)

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl,

carboxylic acid, and aromatic functional groups.

Wavenumber (cm~1)  Intensity Vibration Functional Group
3300 - 2500 Strong, Broad O-H stretch Carboxylic acid
3500 - 3200 Medium, Broad O-H stretch Alcohol

3100 - 3000 Medium C-H stretch Aromatic

2960 - 2850 Medium C-H stretch Aliphatic

~1700 Strong C=0 stretch Carboxylic acid
1600 - 1450 Medium C=C stretch Aromatic ring
1320 - 1210 Strong C-O stretch Carboxylic acid
~1100 Medium C-O stretch Alcohol
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Predicted Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]* is expected at m/z
208. The fragmentation pattern would likely involve the loss of water, the carboxyl group, and
cleavage of the pentyl chain.

m/z Relative Intensity Possible Fragment lon
208 Low to Medium [M]* (C12H1603)*

190 Medium [M - H20]*

163 Medium [M - COOH]*

105 High [CeHsCOJ*

77 High [CeHs]*

Experimental Protocols

The following is a detailed methodology for the synthesis of 2-(1-hydroxypentyl)benzoic acid,
adapted from patent literature.[1]

Synthesis of 2-(1-hydroxypentyl)benzoic acid

This synthesis involves the hydrolysis and ring-opening of dl-3-n-butyl-isobenzofuran-1-(3H)-
one.

Materials:

e dI-3-n-Butyl-isobenzofuran-1-(3H)-one

e Methanol

e Sodium hydroxide (NaOH) aqueous solution
e Hydrochloric acid (HCI) (1N)

e Diethyl ether (cold)
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Anhydrous sodium sulfate (Naz2S0a)

Petroleum ether

Acetone

Thin-layer chromatography (TLC) plates

Procedure:

Reaction Setup: In a round-bottom flask, dissolve dI-3-n-butyl-isobenzofuran-1-(3H)-one
(e.g., 1.4 g, 7.1 mmol) in methanol (15 ml).

Hydrolysis: Add an aqueous solution of NaOH (e.g., 0.28 g, 7.0 mmol in 20 ml of water) to
the flask.

Reflux: Stir the reaction mixture continuously under reflux for approximately 2 hours.

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography
(TLC) with a solvent system of petroleum ether-acetone (10:1).

Acidification: After completion of the reaction (as indicated by TLC), cool the solution to
approximately 0°C in an ice-salt bath. Adjust the pH of the solution to 2.0-3.0 by the dropwise
addition of 1N HCI.

Extraction: Quickly extract the acidified solution with cold diethyl ether (3 x 20 ml).

Drying: Combine the ether extracts and dry over anhydrous NazSOa at a low temperature for
3 hours.

Filtration: Filter the solution quickly under low temperature to remove the drying agent.

Isolation: The filtrate containing the free acid, 2-(1-hydroxypentyl)benzoic acid, can be
used for further steps or the solvent can be evaporated under reduced pressure to yield the
product.

Visualization of Synthetic Workflow
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The following diagram illustrates the key steps in the synthesis of 2-(1-hydroxypentyl)benzoic
acid.

Click to download full resolution via product page

Caption: Synthetic workflow for 2-(1-hydroxypentyl)benzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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